molecular formula C5H12ClISi B14263576 Chloro(3-iodopropyl)dimethylsilane CAS No. 170908-83-5

Chloro(3-iodopropyl)dimethylsilane

Cat. No.: B14263576
CAS No.: 170908-83-5
M. Wt: 262.59 g/mol
InChI Key: XIQZNNHBNABJPZ-UHFFFAOYSA-N
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Description

Chloro(3-iodopropyl)dimethylsilane is a halogenated organosilicon compound characterized by a silicon atom bonded to a dimethyl group, a chloropropyl chain, and an iodine substituent. This compound is notable for its dual reactivity: the iodine atom acts as a strong leaving group, while the chloropropyl and dimethyl groups influence steric and electronic properties. It is primarily utilized in organic synthesis and surface modification due to its ability to undergo nucleophilic substitutions and form stable siloxane bonds .

Properties

IUPAC Name

chloro-(3-iodopropyl)-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12ClISi/c1-8(2,6)5-3-4-7/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIQZNNHBNABJPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCCI)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClISi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70573498
Record name Chloro(3-iodopropyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170908-83-5
Record name Chloro(3-iodopropyl)dimethylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170908-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloro(3-iodopropyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloro(3-iodopropyl)dimethylsilane can be synthesized through several methods. One common route involves the reaction of 3-iodopropylmagnesium bromide with chlorodimethylsilane. The reaction typically occurs in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture from interfering with the reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to optimize the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Chloro(3-iodopropyl)dimethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various silanes, silanols, and other organosilicon compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

Chloro(3-iodopropyl)dimethylsilane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of chloro(3-iodopropyl)dimethylsilane involves its reactivity with various nucleophiles and electrophiles. The silicon atom, being electrophilic, can form bonds with nucleophiles, while the halogen atoms can participate in substitution reactions. These interactions enable the compound to modify other molecules, making it useful in synthetic and industrial chemistry .

Comparison with Similar Compounds

Structural and Functional Group Variations

The reactivity and applications of silane compounds are heavily influenced by substituents. Below is a comparative analysis of key analogs:

Compound Name Molecular Formula Substituents Key Reactivity/Applications Reference
Chloro(3-iodopropyl)dimethylsilane C₅H₁₁ClISi Iodopropyl, Chloropropyl, Dimethyl High reactivity in nucleophilic substitutions (e.g., coupling reactions); surface functionalization
Butyl(3-chloropropyl)dimethylsilane C₉H₂₁ClSi Butyl, Chloropropyl, Dimethyl Intermediate in synthesizing iodopropyl derivatives; lower reactivity compared to iodine analogs
(3-Chloropropyl)dimethoxy(methyl)silane C₆H₁₅ClO₂Si Chloropropyl, Dimethoxy, Methyl Hydrolyzes to form silanols for adhesion enhancement in coatings and composites
(3-Chloropropyl)ethoxydimethylsilane C₇H₁₇ClOSi Chloropropyl, Ethoxy, Dimethyl Ethoxy group enhances hydrolysis rate; used in crosslinking polymers
(3-Cyanopropyl)methyldichlorosilane C₅H₉Cl₂NSi Cyanopropyl, Dichloro, Methyl Cyano group enables nucleophilic additions; applications in specialty polymers
(3,3,3-Trifluoropropyl)chlorodimethylsilane C₅H₁₀ClF₃Si Trifluoropropyl, Chloro, Dimethyl Fluorine substituents increase thermal stability; used in hydrophobic coatings
Chloro(3-chloro-2-methylpropyl)dimethylsilane C₆H₁₄Cl₂Si Branched Chloropropyl, Dimethyl Branched structure reduces steric hindrance; modifies polymer surfaces

Physical and Chemical Properties

  • Boiling Points : Iodine-containing derivatives (e.g., this compound) generally exhibit higher boiling points due to increased molecular weight compared to chloro analogs.
  • Hydrolysis Rates : Ethoxy and methoxy groups (e.g., in (3-Chloropropyl)dimethoxy(methyl)silane) hydrolyze faster than methyl or trifluoropropyl substituents, impacting their utility in aqueous environments .
  • Steric Effects : Branched structures like Chloro(3-chloro-2-methylpropyl)dimethylsilane reduce steric hindrance, enhancing reactivity in surface modification .

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